2-Cyano-3-(1-phenyl-2-thioxo-1,2-dihydro-3-pyridinyl)acrylic acid
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Overview
Description
2-Cyano-3-(1-phenyl-2-thioxo-1,2-dihydro-3-pyridinyl)acrylic acid is a complex organic compound characterized by its cyano group, phenyl ring, thioxo group, and pyridinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyano-3-(1-phenyl-2-thioxo-1,2-dihydro-3-pyridinyl)acrylic acid typically involves multiple steps, starting with the formation of the pyridinyl core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The choice of reagents and solvents is optimized for cost-effectiveness and environmental safety. Continuous flow chemistry and other advanced techniques may be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions. The cyano group, in particular, makes it susceptible to nucleophilic addition reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like ammonia (NH₃) or amines can substitute the cyano group.
Addition: Electrophiles such as halogens (Cl₂, Br₂) can add to the double bond.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines or alcohols.
Substitution: Amides or amines.
Addition: Halogenated derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its reactivity with various reagents makes it a valuable building block in organic synthesis.
Biology: The biological potential of this compound is significant. It has been studied for its antimicrobial, antifungal, and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine: In the medical field, derivatives of this compound are being explored for their therapeutic potential. They may be used in the treatment of infections, inflammation, and certain types of cancer.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its unique properties make it suitable for various applications.
Mechanism of Action
The mechanism by which 2-Cyano-3-(1-phenyl-2-thioxo-1,2-dihydro-3-pyridinyl)acrylic acid exerts its effects involves its interaction with specific molecular targets. The cyano group and the thioxo moiety are key functional groups that influence its biological activity. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways.
Comparison with Similar Compounds
2-Cyano-3-(1-phenyl-3-thiophenyl-1H-pyrazol-4-yl)acrylamide
2-Cyano-3-(1-phenyl-2-thioxo-1,2-dihydro-3-pyridinyl)acrylamide
2-Cyano-3-(1-phenyl-2-thioxo-1,2-dihydro-3-pyridinyl)propionic acid
Uniqueness: Compared to similar compounds, 2-Cyano-3-(1-phenyl-2-thioxo-1,2-dihydro-3-pyridinyl)acrylic acid stands out due to its specific structural features and reactivity. Its cyano group and thioxo moiety contribute to its unique chemical and biological properties, making it a valuable compound in various applications.
Properties
IUPAC Name |
(E)-2-cyano-3-(1-phenyl-2-sulfanylidenepyridin-3-yl)prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O2S/c16-10-12(15(18)19)9-11-5-4-8-17(14(11)20)13-6-2-1-3-7-13/h1-9H,(H,18,19)/b12-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVIPEIKHVYIIMA-FMIVXFBMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CC=C(C2=S)C=C(C#N)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C=CC=C(C2=S)/C=C(\C#N)/C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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